![molecular formula C17H17IN2O5S B14211406 4-Iodo-2-{[2-(4-sulfamoylphenyl)ethyl]carbamoyl}phenyl acetate CAS No. 824430-93-5](/img/structure/B14211406.png)
4-Iodo-2-{[2-(4-sulfamoylphenyl)ethyl]carbamoyl}phenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Iodo-2-{[2-(4-sulfamoylphenyl)ethyl]carbamoyl}phenyl acetate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features an iodine atom, a sulfonamide group, and an acetate ester, making it a versatile molecule for chemical synthesis and research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Iodo-2-{[2-(4-sulfamoylphenyl)ethyl]carbamoyl}phenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN₃) or potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
4-Iodo-2-{[2-(4-sulfamoylphenyl)ethyl]carbamoyl}phenyl acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Iodo-2-{[2-(4-sulfamoylphenyl)ethyl]carbamoyl}phenyl acetate involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The iodine atom may also play a role in the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Iodo-2-{[2-(4-aminophenyl)ethyl]carbamoyl}phenyl acetate
- 4-Iodo-2-{[2-(4-methylphenyl)ethyl]carbamoyl}phenyl acetate
Uniqueness
4-Iodo-2-{[2-(4-sulfamoylphenyl)ethyl]carbamoyl}phenyl acetate is unique due to the presence of the sulfonamide group, which imparts specific chemical and biological properties. This distinguishes it from similar compounds that may lack this functional group or have different substituents.
Propiedades
Número CAS |
824430-93-5 |
|---|---|
Fórmula molecular |
C17H17IN2O5S |
Peso molecular |
488.3 g/mol |
Nombre IUPAC |
[4-iodo-2-[2-(4-sulfamoylphenyl)ethylcarbamoyl]phenyl] acetate |
InChI |
InChI=1S/C17H17IN2O5S/c1-11(21)25-16-7-4-13(18)10-15(16)17(22)20-9-8-12-2-5-14(6-3-12)26(19,23)24/h2-7,10H,8-9H2,1H3,(H,20,22)(H2,19,23,24) |
Clave InChI |
HEQSHQQJHVCXMN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=C(C=C(C=C1)I)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


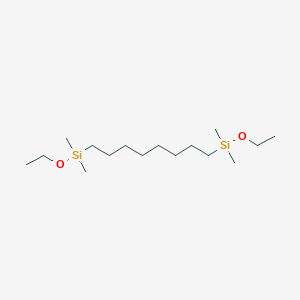
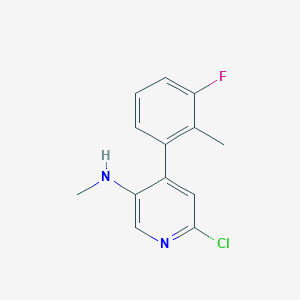
![Trimethyl({6-[(prop-2-en-1-yl)oxy]hexyl}oxy)silane](/img/structure/B14211342.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}pyridine-2-carboxamide](/img/structure/B14211348.png)
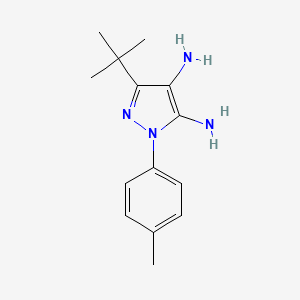
![Benzenemethanamine, N-[2-(phenylseleno)cyclohexylidene]-](/img/structure/B14211359.png)
![Acetic acid;2-[(dodecyl-methyl-octylsilyl)oxy-ethyl-methylsilyl]ethanol](/img/structure/B14211361.png)
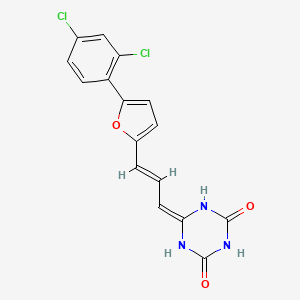
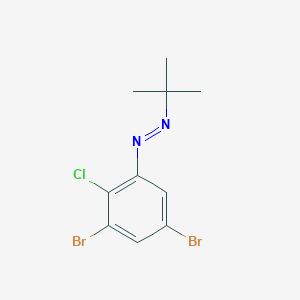
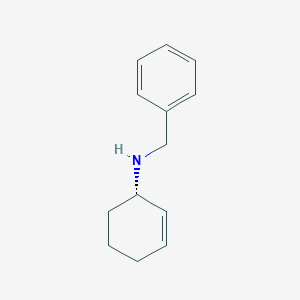
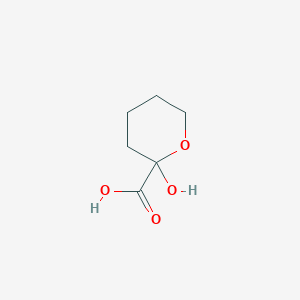
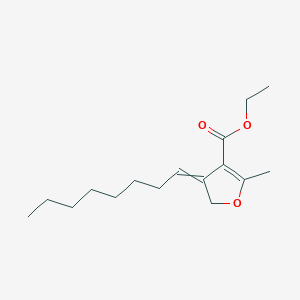
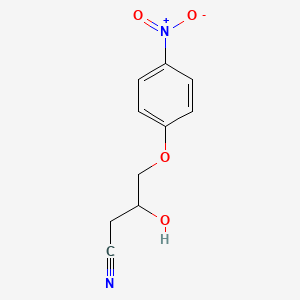
![5-[2-(Dibenzylamino)ethylamino]pentan-1-ol](/img/structure/B14211416.png)
